3-氧代异吲哚啉-4-甲酰胺

描述

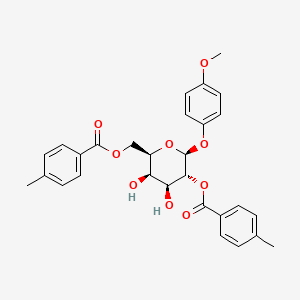

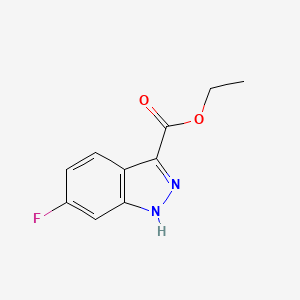

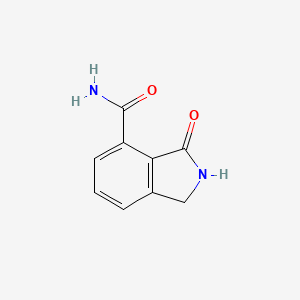

3-Oxoisoindoline-4-carboxamide is a chemical compound with the molecular formula C9H8N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 3-Oxoisoindoline-4-carboxamide involves the formation of a seven-membered hydrogen bond with an oxindole carbonyl group . This series of compounds displays modest to good activity against PARP-1 in both intrinsic and cellular assays . SAR studies at the lactam nitrogen of the pharmacophore have suggested that a secondary or tertiary amine is important for cellular potency .Molecular Structure Analysis

The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . This is largely due to the formation of the intramolecular hydrogen bond . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to PARP-1 .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Physical And Chemical Properties Analysis

The compound has a molar mass of 176.17 . More detailed physical and chemical properties could not be found in the available resources.科学研究应用

合成与化学性质

- 多样性合成:3-氧代异吲哚啉-1-甲酰胺衍生物可以通过连续的四组分 Ugi 反应/氢的氧化亲核取代进行合成,利用硝基作为导向基团。该方法在温和的反应条件下提供了高的区域和化学选择性,以及有效的成键(Balalaie 等,2020)。

生物医学研究

聚(ADP-核糖)聚合酶(PARP)抑制剂

取代的 3-氧代异吲哚啉-4-甲酰胺已被研究为 PARP 的有效抑制剂,PARP 是参与 DNA 修复和癌细胞存活的关键酶。这些化合物在内在和细胞测定中对 PARP-1 表现出中等至良好的活性,为癌症治疗提供了见解(Gandhi 等,2010)。

电压门控钠通道 Na(V)1.7 阻滞剂

某些 3-氧代异吲哚啉-1-甲酰胺充当 Na(V)1.7 钠通道的阻滞剂,Na(V)1.7 钠通道是疼痛感觉的关键介质。这些化合物由于其在临床前疼痛模型中的选择性和疗效,显示出开发疼痛治疗药物的希望(Macsári 等,2012)。

药物发现与开发

- 抗癌活性:3-氧代异吲哚啉-5-甲酰胺的衍生物已被合成,并显示出对肺癌细胞具有有效的抑制活性。它们正在被探索作为抗癌治疗中 RAF/MEK/ERK 通路的潜在调节剂(Ai 等,2017)。

新型化合物的合成

- 质子离子液体路线:N-取代的 3-氧代异吲哚啉-4-羧酸和相关化合物可以使用质子离子液体合成,证明了快速获得功能多样化的氧代异吲哚啉化合物(Gordon 等,2010)。

作用机制

3-Oxoisoindoline-4-carboxamide acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer . The compound’s binding affinity to PARP-1 is due to the formation of a seven-membered intramolecular hydrogen bond and an additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 .

安全和危害

属性

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNBJPASIMOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659556 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxoisoindoline-4-carboxamide | |

CAS RN |

935269-26-4 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-oxoisoindoline-4-carboxamides interesting in the context of cancer treatment?

A1: The research paper focuses on the discovery and structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxamide derivatives. [] This class of compounds exhibits potent inhibitory activity against PARP, an enzyme involved in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer cells with deficiencies in other DNA repair pathways, leading to selective cell death. This concept, known as synthetic lethality, makes PARP inhibitors a promising avenue for cancer treatment. []

Q2: What insights does the research provide on the structure-activity relationship (SAR) of these compounds?

A2: The study explores how modifications to the 3-oxoisoindoline-4-carboxamide scaffold influence its potency as a PARP inhibitor. [] While the abstract doesn't delve into specific structural modifications and their effects, this type of research is crucial for identifying the key structural elements responsible for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。